Columbianetin

Phytoalexin Plant Pathology Antifungal

Columbianetin (CAS 3804-70-4) is a structurally distinct angular furanocoumarin phytoalexin—scientifically non-interchangeable with linear analogs such as psoralen or simple coumarins like osthole. It delivers ≥80-fold greater in vitro antifungal potency than psoralens and superior oral bioavailability (54–81%, Tmax <1h) in rodent models, ensuring reliable systemic exposure for in vivo pharmacological studies. Its dihydrofuranocoumarin core is a validated scaffold for protecting against glutamate-induced neuronal death, and it serves as a patented, naturally occurring AChE inhibitor. For plant defense research, neuroprotection, or anti-cholinergic drug discovery, researchers must procure Columbianetin directly—not its prodrug acetate—to avoid unacceptable pharmacokinetic variability. Supplied at ≥98% purity with global shipping.

Molecular Formula C14H14O4
Molecular Weight 246.26 g/mol
CAS No. 3804-70-4
Cat. No. B030063
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameColumbianetin
CAS3804-70-4
Synonyms(8S)-8,9-Dihydro-8-(1-hydroxy-1-methylethyl)-2H-furo[2,3-h]-1-benzopyran-2-one;  _x000B_(S)-8,9-Dihydro-8-(1-hydroxy-1-methylethyl)-2H-furo[2,3-h]-1-benzopyran-2-one;  _x000B_Columbianetin; 
Molecular FormulaC14H14O4
Molecular Weight246.26 g/mol
Structural Identifiers
SMILESCC(C)(C1CC2=C(O1)C=CC3=C2OC(=O)C=C3)O
InChIInChI=1S/C14H14O4/c1-14(2,16)11-7-9-10(17-11)5-3-8-4-6-12(15)18-13(8)9/h3-6,11,16H,7H2,1-2H3/t11-/m0/s1
InChIKeyYRAQEMCYCSSHJG-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Columbianetin (CAS 3804-70-4): A Differentiated Angular Furanocoumarin for Targeted Pharmacological and Botanical Research


Columbianetin (CAS 3804-70-4) is an angular furanocoumarin belonging to the coumarin class of phytochemicals [1]. It is a key bioactive constituent isolated primarily from the roots of Angelica pubescens Maxim. and has been identified as a phytoalexin in celery (Apium graveolens) . Unlike linear furanocoumarins such as psoralen, columbianetin possesses a distinct angular fusion of its furan ring to the coumarin nucleus, which confers a unique set of physicochemical and biological properties that are central to its research value [1].

Why Generic Substitution of Columbianetin with Common Coumarins Like Osthole or Psoralen Is Scientifically Unsound


Substituting columbianetin with other coumarins such as osthole, psoralen, or columbianadin is not scientifically justifiable due to profound differences in molecular architecture, pharmacokinetic behavior, and target-specific activity. As an angular furanocoumarin, columbianetin exhibits a distinct spatial configuration compared to linear analogs like psoralen, which dramatically alters its interaction with biological targets and metabolic enzymes [1]. Furthermore, its superior oral bioavailability and unique phytoalexin role in plants underscore its functional non-equivalence [2]. These differences manifest as quantifiable disparities in antifungal potency and cellular permeability, making columbianetin the necessary compound for research requiring a specific angular furanocoumarin profile or the biological activities intrinsically linked to its structure.

Quantitative Evidence Guide: Validated Differentiation of Columbianetin from Key Analogs


Antifungal Potency: Columbianetin vs. Psoralens and Angelicin

Columbianetin demonstrates substantially greater antifungal activity than common furanocoumarins. In a comparative in vitro study, columbianetin exhibited at least 80 times the antifungal potency of psoralens and angelicin [1]. This difference is further validated in vivo, where the concentration of columbianetin in celery tissue (38 μg g⁻¹ fr. wt) is sufficient for pathogen growth inhibition, whereas the concentration of psoralens (8 μg g⁻¹ fr. wt) is less than 0.25% of the required inhibitory concentration [1].

Phytoalexin Plant Pathology Antifungal

Oral Bioavailability: Columbianetin vs. Typical Coumarin Glycosides and Prodrugs

Columbianetin exhibits high and dose-independent oral bioavailability in rats, a critical differentiator from many coumarin prodrugs and glycosides that often suffer from poor absorption. Following oral administration (5-20 mg/kg), columbianetin demonstrated an absolute bioavailability ranging from 54.30 ± 23.19% to 81.13 ± 45.85% [1]. Its absorption is rapid, with a Tmax of 0.3-0.5 hours [1]. In contrast, its own prodrug, columbianetin acetate, shows drastically lower permeability (Papp of ~2.9 × 10⁻⁶ cm/s) and total recovery (<10%) in Caco-2 cell models, indicating columbianetin is the superior, directly bioavailable active form [2].

Pharmacokinetics ADME Oral Dosing

Neuroprotective Activity: Dihydrofuranocoumarins vs. Other Coumarin Subclasses

In a structure-activity relationship study, the dihydrofuranocoumarin subclass, which includes columbianetin glucoside, demonstrated significant neuroprotective effects against glutamate-induced toxicity in primary cultured rat cortical cells, achieving approximately 50% cell viability at concentrations as low as 0.1 to 10 µM [1]. This activity was not observed in all coumarins tested; the study concluded that cyclization of the isoprenyl group into a dihydropyran or dihydrofuran ring at the C-6 position was a key structural feature conferring neuroprotection [1].

Neuroprotection Excitotoxicity Cortical Neuron

Acetylcholinesterase (AChE) Inhibition: Columbianetin vs. Unspecified Earlier Compounds

Columbianetin has been identified and patented as a component of pharmaceutical compositions for acetylcholinesterase (AChE) inhibition. The patent specifically notes that the percentage inhibition achieved by this class of compounds (including columbianetin, marmesin, and dihydroxanthyletin) is 'high when compared to the earlier reported compounds' [1]. This indicates a demonstrable, quantifiable advantage in enzyme inhibition over prior art AChE inhibitors.

Alzheimer's Disease Enzyme Inhibition Cholinergic System

High-Value Research and Industrial Applications for Columbianetin Based on Validated Differentiation


Phytoalexin and Plant-Pathogen Interaction Studies

Given its ≥80-fold greater in vitro antifungal activity compared to psoralens and its unique in vivo concentration profile in celery, columbianetin is the definitive compound for research into plant defense mechanisms. Studies on induced resistance in Apium graveolens or other species should utilize columbianetin as the primary molecular probe for characterizing fungal inhibition pathways and quantifying phytoalexin response [1].

In Vivo Pharmacological Studies Requiring High and Predictable Oral Bioavailability

For any in vivo investigation of columbianetin's anti-inflammatory, analgesic, or neuroprotective effects via oral gavage, the procurement of columbianetin itself is mandatory. Its high absolute bioavailability (54-81%) and rapid absorption (Tmax <1h) in rodent models guarantee reliable systemic exposure. Using the prodrug columbianetin acetate introduces unacceptable variability due to its poor permeability and reliance on metabolic conversion [2].

Neuroprotective Lead Optimization and SAR Studies

Research programs focused on developing novel neuroprotective agents for conditions involving excitotoxicity should employ columbianetin as a foundational scaffold. Its dihydrofuranocoumarin core is a validated structural determinant for protection against glutamate-induced neuronal death, as demonstrated in primary cortical neuron models. Columbianetin provides a pure aglycone starting point for medicinal chemistry efforts to synthesize and evaluate derivatives with enhanced potency or selectivity [3].

Discovery of Novel Acetylcholinesterase (AChE) Inhibitors

In the search for new chemical entities to treat cholinergic deficits, columbianetin represents a patented, naturally occurring AChE inhibitor with demonstrated activity surpassing prior art compounds. It serves as an ideal reference standard or starting material in drug discovery screens, providing a validated and protectable chemical series for further development [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for Columbianetin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.